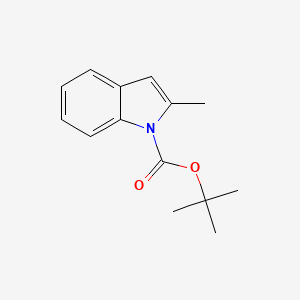

TERT-BUTYL 2-METHYL-1H-INDOLE-1-CARBOXYLATE

描述

IUPAC Nomenclature and Systematic Classification

Tert-butyl 2-methyl-1H-indole-1-carboxylate is systematically classified under the indole carboxylate family, with its IUPAC name reflecting its structural hierarchy:

- Core structure : 1H-indole scaffold (a bicyclic system containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring).

- Substituents :

The compound’s CAS number is 98598-96-0 , and its molecular formula is C₁₄H₁₇NO₂ (molecular weight: 231.29 g/mol ).

Molecular Architecture and Substituent Analysis

The molecular architecture comprises:

- Indole core :

- Substituent Effects :

- Tert-butyl ester (1-carboxylate) :

- 2-Methyl group :

Table 2: Substituent Influence on Reactivity

| Substituent | Electronic Effect | Steric Effect |

|---|---|---|

| Tert-butyl ester | Electron-withdrawing | High steric bulk |

| 2-Methyl group | Electron-donating | Moderate steric bulk |

Crystallographic and Conformational Studies

Crystallographic data reveal:

- Planar Indole Ring :

- Conformational Analysis :

- Intromolecular Interactions :

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared (IR) and Mass Spectrometry (MS)

Ultraviolet-Visible (UV-Vis) Spectroscopy

While direct UV-Vis data for this compound is limited, indole derivatives typically exhibit:

Computational Modeling of Electronic and Steric Properties

Electronic Properties

- HOMO and LUMO Localization :

- Electrophilic Reactivity :

属性

IUPAC Name |

tert-butyl 2-methylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-10-9-11-7-5-6-8-12(11)15(10)13(16)17-14(2,3)4/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVPIVAWAQZQKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464766 | |

| Record name | 1H-Indole-1-carboxylic acid, 2-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98598-96-0 | |

| Record name | 1H-Indole-1-carboxylic acid, 2-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Boc Protection of Indole Nitrogen

- Reagents : Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine or pyridine), solvent (e.g., dichloromethane or tetrahydrofuran).

- Conditions : The indole or its derivative is dissolved in an anhydrous solvent under inert atmosphere (nitrogen or argon). Boc2O is added dropwise at low temperature (0 °C to room temperature).

- Reaction Time : Typically 1–3 hours, sometimes overnight for completion.

- Workup : Quenching with aqueous ammonium chloride or acid, extraction with organic solvents, drying over MgSO4, and concentration.

- Purification : Flash chromatography using ethyl acetate and heptane mixtures.

This step yields tert-butyl 1H-indole-1-carboxylate derivatives with high purity and good yields (~60–80%).

Selective Methylation at the 2-Position

- Approach : The methylation at the 2-position can be achieved by directed lithiation followed by methyl electrophile addition.

- Reagents :

- n-Butyllithium (2.5 M in hexane) or lithium diisopropylamide (LDA) as a strong base for lithiation.

- Methyl iodide or methyl triflate as methylating agent.

- Conditions :

- The Boc-protected indole is dissolved in dry tetrahydrofuran (THF) under nitrogen.

- The solution is cooled to −78 °C.

- n-Butyllithium is added dropwise to deprotonate at the 2-position.

- After stirring, the methyl electrophile is added.

- The reaction mixture is gradually warmed to room temperature.

- Workup : Quenching with saturated ammonium chloride solution, extraction with dichloromethane, washing, drying, and concentration.

- Purification : Flash chromatography to isolate this compound.

Representative Reaction Scheme

| Step | Reactants & Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Indole + Di-tert-butyl dicarbonate + Base | DCM, 0 °C to RT, 3 h | tert-Butyl 1H-indole-1-carboxylate | 70–80 |

| 2 | tert-Butyl 1H-indole-1-carboxylate + n-BuLi + MeI | THF, −78 °C to RT, 1–2 h | This compound | 60–75 |

Alternative Synthetic Routes and Notes

- Use of Protective Groups : The Boc group is preferred due to its stability under lithiation conditions and ease of removal if necessary.

- Lithiation Specificity : The 2-position lithiation is directed by the nitrogen lone pair and Boc protection, allowing regioselective methylation.

- Purity and Characterization : The final compound is typically characterized by NMR (1H, 13C), IR, and MS to confirm the methylation and Boc protection.

- Storage : The compound is stable under refrigeration (2–8 °C) and should be stored in dry conditions to prevent hydrolysis.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | Indole or substituted indole |

| Protection Reagent | Di-tert-butyl dicarbonate (Boc2O) |

| Base for Protection | Triethylamine, Pyridine |

| Solvent for Protection | Dichloromethane (DCM), Tetrahydrofuran (THF) |

| Lithiation Agent | n-Butyllithium (2.5 M in hexane) |

| Electrophile for Methylation | Methyl iodide (MeI) or methyl triflate |

| Reaction Temperature | 0 °C to room temperature for Boc protection; −78 °C for lithiation/methylation |

| Workup | Saturated ammonium chloride, extraction, drying |

| Purification | Flash chromatography (ethyl acetate/heptane) |

| Typical Yields | Boc protection: 70–80%; Methylation: 60–75% |

| Storage Conditions | 2–8 °C, dry environment |

化学反应分析

TERT-BUTYL 2-METHYL-1H-INDOLE-1-CARBOXYLATE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

科学研究应用

Overview

TERT-BUTYL 2-METHYL-1H-INDOLE-1-CARBOXYLATE is an indole derivative that has garnered attention for its diverse applications in scientific research, particularly in chemistry and biology. This compound is recognized for its potential therapeutic properties, making it a valuable subject of study in medicinal chemistry.

Chemistry

This compound serves as a building block in the synthesis of more complex indole derivatives. Its structural characteristics allow for various chemical transformations, including:

- Esterification: Formation of esters with different alcohols.

- Electrophilic Substitution: The indole ring can undergo electrophilic substitution reactions, allowing for the introduction of diverse functional groups.

- Oxidation and Reduction: The compound can be oxidized to form carboxylic acids or reduced to yield alcohols.

Biology

The biological activities of this compound are under investigation due to its potential therapeutic effects, including:

- Antiviral Activity: Studies indicate that indole derivatives can inhibit viral replication.

- Anti-inflammatory Properties: The compound may modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

- Anticancer Activity: Preliminary research shows that this compound could affect cancer cell proliferation and induce apoptosis.

Medicine

Research into this compound includes its potential as a drug candidate. Its interactions with biological targets are being explored for:

- Therapeutic Development: The compound may be developed into pharmaceuticals targeting specific diseases.

- Drug Design: Its unique structure provides a template for designing novel therapeutics with improved efficacy and selectivity.

Industry

In industrial applications, this compound is utilized in the development of:

- Pharmaceuticals: As a precursor in the synthesis of various drug candidates.

- Agrochemicals: Its properties may be exploited in creating effective agricultural chemicals.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of various indole derivatives found that this compound demonstrated significant cytotoxicity against specific cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Antiviral Properties

Research on the antiviral effects of indole derivatives highlighted this compound's potential to inhibit viral replication in vitro. The study suggested that this compound could serve as a lead structure for developing new antiviral agents.

作用机制

The mechanism of action of TERT-BUTYL 2-METHYL-1H-INDOLE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological pathways. For example, it may act as an agonist or antagonist to certain receptors, modulating their activity and leading to therapeutic effects .

相似化合物的比较

Comparison with Structural Analogs

Key Observations:

- Substituent Effects: The 2-methyl group in the parent compound reduces steric hindrance compared to bulkier substituents like ethoxy-oxoethyl (C₁₇H₂₁NO₄) or mesyloxypropenyl (C₁₈H₂₁NO₅S) .

- Synthetic Efficiency : Derivatives with dual indole substituents (e.g., C₃₂H₃₄N₄O₅) achieve high yields (98%) via CuCl₂-catalyzed reactions, suggesting robustness in forming complex architectures .

- Crystallographic Data : The bromo-oxazolo-benzoxepin analog exhibits a planar indole system and intramolecular C–H···O interactions, stabilizing its conformation .

Physicochemical Properties

- Solubility : The Boc group enhances solubility in organic solvents (e.g., THF, dichloromethane), as seen in synthesis protocols for analogs .

- Thermal Stability : High melting points (169–190°C) for indole derivatives with dual substituents (e.g., 10a, 10b) indicate strong crystal packing forces .

- Spectroscopic Signatures : IR spectra consistently show C=O stretches near 1765 cm⁻¹ for Boc groups, while ¹H-NMR δ 2.39 ppm confirms methyl substituents at the 2-position .

生物活性

TERT-BUTYL 2-METHYL-1H-INDOLE-1-CARBOXYLATE is an indole derivative with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Indole compounds are known for their diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

- Molecular Formula : C13H15NO2

- Molecular Weight : 219.27 g/mol

- CAS Number : 98598-96-0

The biological activity of this compound can be attributed to its influence on various biochemical pathways:

- Anticancer Activity : Indole derivatives have shown potential in inhibiting cancer cell proliferation. The compound may induce apoptosis through disruption of microtubule polymerization and activation of caspases, leading to programmed cell death .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating oxidative stress responses.

- Antimicrobial Activity : this compound has demonstrated efficacy against various microbial strains, suggesting its potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

Case Studies

Several studies have highlighted the biological significance of indole derivatives, including this compound:

- Anticancer Efficacy :

- Anti-inflammatory Mechanism :

- Antimicrobial Properties :

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。